Saikosaponin G

Structural Elucidation Gastric Metabolism Analytical Chemistry

Saikosaponin G (CAS 99365-19-2) is a triterpene glycoside derived from the gastric transformation of the primary bioactive constituent Saikosaponin A in *Bupleuri Radix*. It is characterized by a unique homoannular diene moiety at C-9(11),12, distinguishing it from many other saikosaponins that possess a heteroannular diene structure.

Molecular Formula C42H68O13
Molecular Weight 780.993
CAS No. 99365-19-2
Cat. No. B2358956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin G
CAS99365-19-2
Molecular FormulaC42H68O13
Molecular Weight780.993
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3
InChIKeyUFEGAVYKHITZAC-COLJKZIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Saikosaponin G (CAS 99365-19-2): A Key Metabolic Triterpene Glycoside for Digestive Stability Studies


Saikosaponin G (CAS 99365-19-2) is a triterpene glycoside derived from the gastric transformation of the primary bioactive constituent Saikosaponin A in *Bupleuri Radix* [1]. It is characterized by a unique homoannular diene moiety at C-9(11),12, distinguishing it from many other saikosaponins that possess a heteroannular diene structure [1]. This structural feature is not merely descriptive but dictates its metabolic fate, pharmacological profile, and stability, making it a critical analytical standard for metabolic pathway studies rather than a direct substitute for the major bioactives Saikosaponin A or D.

Why Saikosaponin G Cannot Be Substituted by Its Precursor or Major Analogs in Metabolic Research


Unlike the primary bioactives Saikosaponin A and D, which induce corticosterone secretion and show broad anti-inflammatory effects, Saikosaponin G is pharmacologically inert in specific endocrine pathways [2]. Saikosaponin A is unstable in gastric conditions and rapidly converts to Saikosaponin B1 and G in a specific 3:1 ratio, meaning that any oral efficacy attributed to Saikosaponin A must account for the formation and distinct properties of G [1]. Direct substitution with Saikosaponin A, D, or their aglycones will fail to replicate the metabolic profile where a compound with a homoannular diene and glucosyl-fucosyl saccharide chain is required. Furthermore, its deglycosylated counterpart, Saikogenin G, displays a different CYP3A4 inhibitory profile, invalidating simple structural extrapolation [3].

Quantitative Differentiation of Saikosaponin G: Metabolic Stability, Structural Selectivity, and Pharmacological Inertness


Unique Homoannular Diene Structure Dictates Distinct Metabolic Stability Compared to Heteroannular Saikosaponin B1

Upon incubation with rat gastric juice (pH 1.5), Saikosaponin A is completely degraded within 3 hours, forming Saikosaponin G (homoannular diene at C-9(11),12) and Saikosaponin B1 (heteroannular diene at C-11,13(18)) in a precise 1:3 ratio [1]. This specific structural bifurcation means that Saikosaponin G is the only compound in this gastric milieu bearing the homoannular diene configuration, which influences downstream intestinal flora metabolism and is essential for accurate metabolite profiling in pharmacokinetic studies.

Structural Elucidation Gastric Metabolism Analytical Chemistry

Pharmacological Inertness in Cortisol Regulation Pathway Versus Active Precursor Saikosaponin A

In a direct comparative mouse model, intraperitoneal administration of Saikosaponin A (0.1-0.4 mmol/kg) dose-dependently induced serum corticosterone secretion and is considered active [1]. In contrast, Saikosaponin G, its gastric metabolite, was explicitly found to be inactive in this same assay system [1]. This demonstrates that the homoannular diene and saccharide configuration of Saikosaponin G renders it incapable of stimulating the pituitary-adrenocortical axis, a key mechanism of anti-inflammatory action for Saikosaponin A.

Anti-inflammatory Activity Endocrinology Structure-Activity Relationship

CYP3A4 Metabolic Enzyme Modulation: Divergent Activity of Glycoside vs. Aglycone

A structure-activity study on CYP3A4 inhibition revealed that while major parent saikosaponins (SSa, SSd) have negligible inhibitory effects, their corresponding saikogenins are potent inhibitors [1]. Specifically, Saikogenin G (the aglycone of Saikosaponin G, which is formed via deglycosylation) inhibited CYP3A4 activity with an IC50 of 1.30 µM in human liver microsomes, whereas Saikogenin F (aglycone of Saikosaponin A) had an IC50 of 0.45 µM [1]. This demonstrates that the specific glycosylation pattern of Saikosaponin G, which is absent in the aglycone, masks CYP3A4 inhibitory capacity, positioning Saikosaponin G as a specific prodrug or a non-interacting standard depending on the experimental question.

Drug Metabolism Herb-Drug Interactions Liver Microsomes

Superior Anticancer Cytotoxicity of the Derivative Prosaikogenin G Suggests Saikosaponin G is the Optimal Pro-Drug Candidate

In a panel of cancer cell lines including MDA-MB-468, HepG2, and HCT116, Prosaikogenin G (PSG G), the monoglucosylated derivative of Saikogenin G, demonstrated the strongest anticancer activity compared to other isolated prosaikogenins (F, E1, E3) [1]. While providing high toxicity to cancer cells, it exhibited lower cytotoxicity in normal cells, supporting its therapeutic potential [1]. This positions Saikosaponin G as the direct parent compound and the most relevant starting material for enzymatic transformation into the most potent anticancer prosaikogenin.

Anticancer Drug Discovery Cytotoxicity Biocatalysis

Human Neutrophil Elastase (HNE) Inhibition as a Unique Anti-Inflammatory Mechanism

Saikosaponin G has been identified as a strong inhibitor of human neutrophil elastase (HNE), a key destructive enzyme in chronic inflammatory and respiratory diseases . This mechanism is distinct from the COX/LOX pathway modulation typically reported for Saikosaponins A and D. While quantitative IC50 data against a direct saikosaponin comparator is not available, this specific inhibitory activity marker sets Saikosaponin G apart as a targeted tool for neutrophil-driven pathology research.

Inflammation Serine Protease Inhibition Immunomodulation

High-Value Application Scenarios for Saikosaponin G: From Analytical Standard to Biocatalytic Pro-Drug


Essential Analytical Reference for Gastric Metabolism Pharmacokinetic Studies

Any preclinical pharmacokinetic study on orally administered Saikosaponin A must differentiate between the parent compound and its gastric metabolites to accurately model bioavailability. Saikosaponin G serves as a non-negotiable reference standard for the 3:1 ratio of B1:G formation in gastric juice. Using this standard is essential for calibrating LC-MS/MS methods to quantify the metabolic pathway branch specific to the homoannular diene, as demonstrated in foundational metabolic studies [1].

Specific Tool Compound for Dissociating Corticosterone-Dependent Anti-Inflammation

For researchers aiming to prove that an anti-inflammatory effect is independent of the hypothalamic-pituitary-adrenal (HPA) axis, Saikosaponin G is the ideal negative control. It is structurally an analog of Saikosaponin A but was proven to be completely inactive in inducing corticosterone secretion in mice, unlike its active parent [2]. This eliminates off-target hormonal effects in in-vivo anti-inflammatory assays, an advantage not provided by Saikosaponin A or D.

Optimal Precursor for the Biocatalytic Production of the Potent Anticancer Lead, Prosaikogenin G

In bioprospecting and medicinal chemistry programs focused on deglycosylated triterpenoids for chemotherapy, the enzymatic hydrolysis of Saikosaponin G is the direct gateway to Prosaikogenin G. Data confirms that Prosaikogenin G, derived from this compound, has the strongest anticancer toxicity against multiple cell lines, including liver and breast cancer, among a group of similarly transformed prosaikogenins [4]. Sourcing high-purity Saikosaponin G is therefore a critical first step in a rational prodrug development pipeline.

Investigative Agent for CYP3A4-Mediated Drug-Herb Interaction Studies

Since parent saikosaponins like Saikosaponin G show negligible CYP3A4 inhibition but their deglycosylated metabolites (Saikogenin G) are active, Saikosaponin G is a valuable selective reagent for studying the role of gut microbiota in activating herb-drug interaction potential. It allows researchers to separate the inert parent molecule's effects from those of its microflora-generated derivative, which inhibits CYP3A4 with an IC50 of 1.30 µM [3].

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